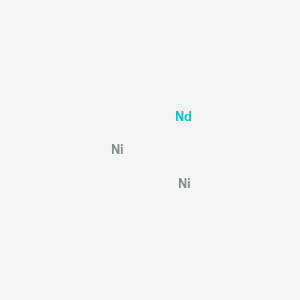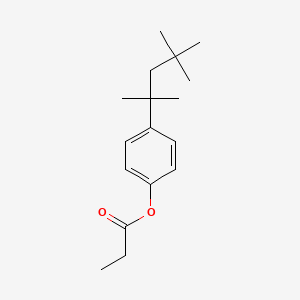
4-(2,4,4-Trimethylpentan-2-yl)phenyl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4,4-Trimethylpentan-2-yl)phenyl propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a propanoate group attached to a phenyl ring, which is further substituted with a 2,4,4-trimethylpentan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4,4-Trimethylpentan-2-yl)phenyl propanoate typically involves the esterification of 4-(2,4,4-Trimethylpentan-2-yl)phenol with propanoic acid or its derivatives. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinones or hydroquinones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: 4-(2,4,4-Trimethylpentan-2-yl)phenyl propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may be explored for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research into the medicinal properties of this compound could reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.
Industry: In the industrial sector, this compound can be used as a stabilizer or additive in polymer formulations, enhancing the properties of plastics and resins.
Mécanisme D'action
The mechanism of action of 4-(2,4,4-Trimethylpentan-2-yl)phenyl propanoate depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
4-(2,4,4-Trimethylpentan-2-yl)phenol: Shares the same phenyl and alkyl groups but lacks the ester functionality.
4-(2,4,4-Trimethylpentan-2-yl)phenyl acetate: Similar structure with an acetate group instead of a propanoate group.
Uniqueness: 4-(2,4,4-Trimethylpentan-2-yl)phenyl propanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
5454-16-0 |
|---|---|
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
[4-(2,4,4-trimethylpentan-2-yl)phenyl] propanoate |
InChI |
InChI=1S/C17H26O2/c1-7-15(18)19-14-10-8-13(9-11-14)17(5,6)12-16(2,3)4/h8-11H,7,12H2,1-6H3 |
Clé InChI |
OOOVJAIDOOWQFJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1=CC=C(C=C1)C(C)(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide](/img/structure/B14733094.png)
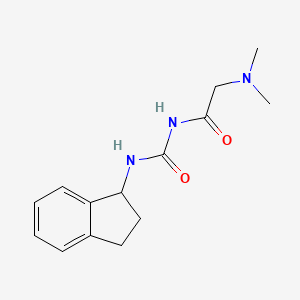

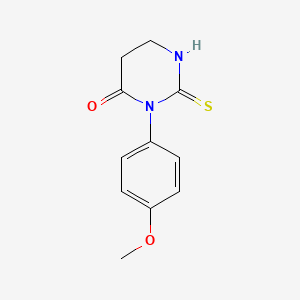
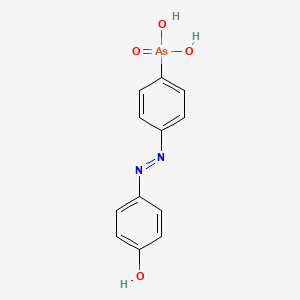

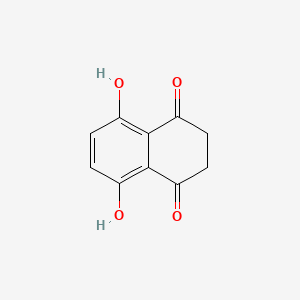
![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)

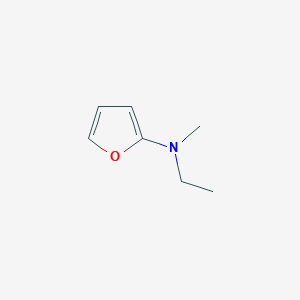
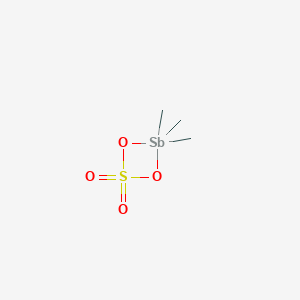
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)
